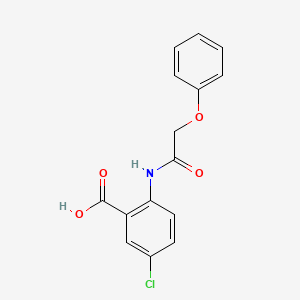

5-Chloro-N-(phenoxyacetyl)anthranilic acid

Description

5-Chloro-N-(phenoxyacetyl)anthranilic acid is an anthranilic acid derivative characterized by a 5-chloro substitution on the aromatic ring and a phenoxyacetyl group attached to the amino (-NH2) moiety of anthranilic acid (2-aminobenzoic acid). This structural modification enhances its physicochemical and biological properties compared to the parent anthranilic acid scaffold. Anthranilic acid derivatives are widely studied for their versatility in drug design, material science, and biochemical applications due to their tunable electronic and steric properties .

Properties

IUPAC Name |

5-chloro-2-[(2-phenoxyacetyl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO4/c16-10-6-7-13(12(8-10)15(19)20)17-14(18)9-21-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWKXAODVLSFQIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80991068 | |

| Record name | 5-Chloro-2-[(1-hydroxy-2-phenoxyethylidene)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80991068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70796-18-8 | |

| Record name | Anthranilic acid, 5-chloro-N-(phenoxyacetyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070796188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-[(1-hydroxy-2-phenoxyethylidene)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80991068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-(phenoxyacetyl)anthranilic acid typically involves the acylation of 5-chloroanthranilic acid with phenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction parameters more precisely. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(phenoxyacetyl)anthranilic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-N-(phenoxyacetyl)anthranilic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-N-(phenoxyacetyl)anthranilic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Calculated based on elemental composition.

Physicochemical Properties

Solubility :

- Stability: Electron-withdrawing groups (e.g., -Cl, -NO2) increase metabolic stability. For example, 5-nitroanthranilic acid derivatives resist enzymatic degradation in hepatic microsomes .

Therapeutic Potential

- Neuroimmunomodulation: Tranilast shares structural similarity with kynurenine pathway metabolites, enabling modulation of IDO enzyme activity and immune responses .

- Oncology : Anthranilic acid derivatives inhibit drug-resistant cancer cells by targeting hedgehog signaling and apoptosis pathways .

Material Science

- Anthranilic acid copolymers with polyaniline exhibit enhanced electroactivity in neutral pH, making them suitable for biosensors and corrosion-resistant coatings .

Biological Activity

5-Chloro-N-(phenoxyacetyl)anthranilic acid is a derivative of anthranilic acid, known for its diverse biological activities. This compound has garnered attention for its potential applications in pharmacology, particularly in anticancer, antimicrobial, and antioxidant domains. The following sections detail the biological activity of this compound through various studies and findings.

1. Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The mechanism involves the activation of caspases and modulation of the Bcl-2 family proteins, leading to increased cell death.

Case Study: HepG2 Cell Line

- IC50 Value : 3.57 µM

- Comparison : More cytotoxic than Adriamycin (IC50 = 4.50 µM)

- Therapeutic Index : 17, indicating potential selectivity and safety for further development .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial effects against various pathogens. Studies indicate that it possesses both antibacterial and antifungal activities.

Antibacterial Efficacy

- Tested Strains : E. coli and S. aureus

- Inhibition Rates :

- E. coli: 91.3% inhibition

- S. aureus: 90.5% inhibition

- Minimum Inhibitory Concentration (MIC) : Comparable to standard antibiotics like ampicillin and clotrimazole .

3. Antioxidant Activity

This compound has shown promising results in antioxidant assays, which are crucial for mitigating oxidative stress-related damage.

Assay Results

- DPPH Assay : Exhibited radical scavenging activity comparable to vitamin C (95%).

- ABTS Assay : Similar antioxidant capacity as other established antioxidants .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital to optimizing the efficacy of this compound. The presence of the chloro group at the 5-position and the phenoxyacetyl moiety are critical for its biological activities.

| Position | Substituent | Effect on Activity |

|---|---|---|

| 5 | Chloro | Enhances anticancer activity |

| N | Phenoxyacetyl | Improves antimicrobial properties |

Q & A

Q. Table 1. Key Synthetic Parameters for Optimized Yield

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 100–110°C | Maximizes coupling efficiency |

| Solvent | DMF | Enhances solubility of intermediates |

| Catalyst | CuO (5 mol%) | Reduces side reactions |

| Reaction Time | 6–8 hr | Balances completion vs. degradation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.